ETHYL 2-CYANO-2-[(1Z)-2,3-DICHLORO-1H-INDEN-1-YLIDENE]ACETATE
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Overview
Description
ETHYL 2-CYANO-2-[(1Z)-2,3-DICHLORO-1H-INDEN-1-YLIDENE]ACETATE is an organic compound with a complex structure that includes a cyano group, an ester group, and a dichloro-substituted indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-CYANO-2-[(1Z)-2,3-DICHLORO-1H-INDEN-1-YLIDENE]ACETATE typically involves the reaction of ethyl cyanoacetate with a suitable indene derivative under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the formation of the desired product through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of phase transfer catalysts can improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-CYANO-2-[(1Z)-2,3-DICHLORO-1H-INDEN-1-YLIDENE]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Halogen atoms in the indene moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
ETHYL 2-CYANO-2-[(1Z)-2,3-DICHLORO-1H-INDEN-1-YLIDENE]ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments
Mechanism of Action
The mechanism of action of ETHYL 2-CYANO-2-[(1Z)-2,3-DICHLORO-1H-INDEN-1-YLIDENE]ACETATE involves its interaction with specific molecular targets. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents further corrosion. In biological systems, it may interact with cellular components, disrupting essential processes in microbial or cancer cells .
Comparison with Similar Compounds
Similar Compounds
ETHYL CYANOACETATE: A simpler analog used in various synthetic applications.
ETHYL 2-CYANO-2-(1,3-DITHIAN-2-YLIDENE) ACETATE: Another derivative with similar applications in corrosion inhibition.
Uniqueness
ETHYL 2-CYANO-2-[(1Z)-2,3-DICHLORO-1H-INDEN-1-YLIDENE]ACETATE is unique due to its dichloro-substituted indene moiety, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
ethyl (2Z)-2-cyano-2-(2,3-dichloroinden-1-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO2/c1-2-19-14(18)10(7-17)11-8-5-3-4-6-9(8)12(15)13(11)16/h3-6H,2H2,1H3/b11-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBQEGUGXAZEMY-KHPPLWFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C2=CC=CC=C2C(=C1Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/C2=CC=CC=C2C(=C1Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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